

Improving Opiranserin hydrochloride stability in solution

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Compound of Interest

Compound Name: *Opiranserin hydrochloride*

Cat. No.: *B11933853*

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Technical Support Center: Opiranserin Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of **Opiranserin hydrochloride** in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **Opiranserin hydrochloride** stock solutions?

A1: For optimal stability, it is recommended to store **Opiranserin hydrochloride** stock solutions under the following conditions.^{[1][2]} To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.^[1]

Storage Temperature	Duration
-80°C	6 months
-20°C	1 month

Q2: How should I prepare **Opiranserin hydrochloride** solutions for in vivo and in vitro experiments?

A2: The preparation method depends on the intended application. For in vivo studies, it is highly recommended to prepare fresh solutions on the day of use.^[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[1] Below are some tested solvent systems for achieving a clear solution.

Formulation	Composition	Achievable Concentration
Formulation 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (5.80 mM)
Formulation 2	10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.80 mM)
Formulation 3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.80 mM)

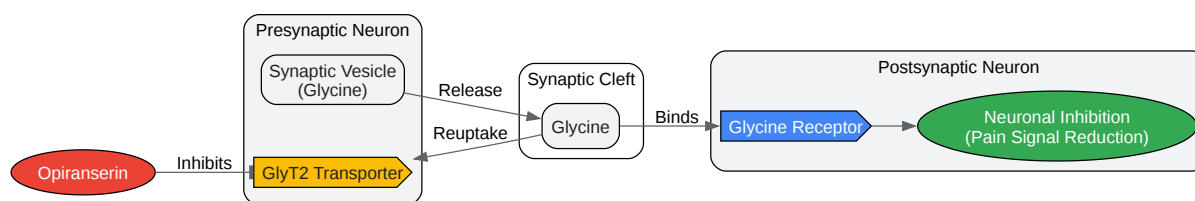
Note: The percentages of solvents are by volume.

Q3: What are the known targets of Opiranserin and their signaling pathways?

A3: Opiranserin is a multi-target analgesic that acts as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, and also antagonizes the P2X3 receptor.^{[2][3][4]}

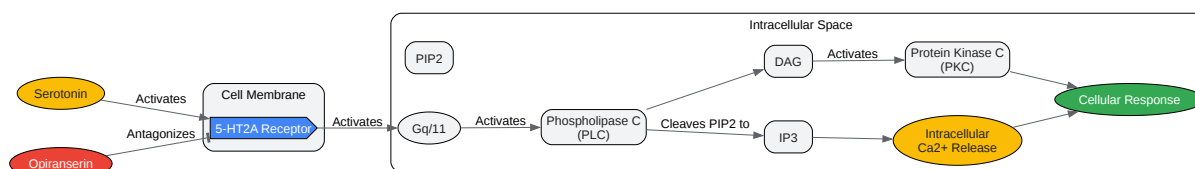
- **GlyT2 Inhibition:** Opiranserin inhibits the GlyT2 transporter, which is primarily located on presynaptic terminals of glycinergic neurons.^{[5][6]} This inhibition leads to an increase in the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft, enhancing inhibitory signaling and thereby reducing pain transmission.^[5]
- **5-HT2A Receptor Antagonism:** The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gq/G11 signaling pathway.^{[1][7][8]} This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).^[7] By antagonizing this receptor, Opiranserin blocks these downstream signaling events.

- **P2X3 Receptor Antagonism:** The P2X3 receptor is a ligand-gated ion channel found on sensory neurons that is activated by extracellular ATP, often released during tissue injury.[9] [10] Activation of P2X3 receptors leads to an influx of cations (Na^+ , K^+ , and Ca^{2+}), contributing to the sensation of pain.[11][12] Opiranserin antagonism of P2X3 receptors blocks this ion influx, thus dampening nociceptive signals.[10][13]



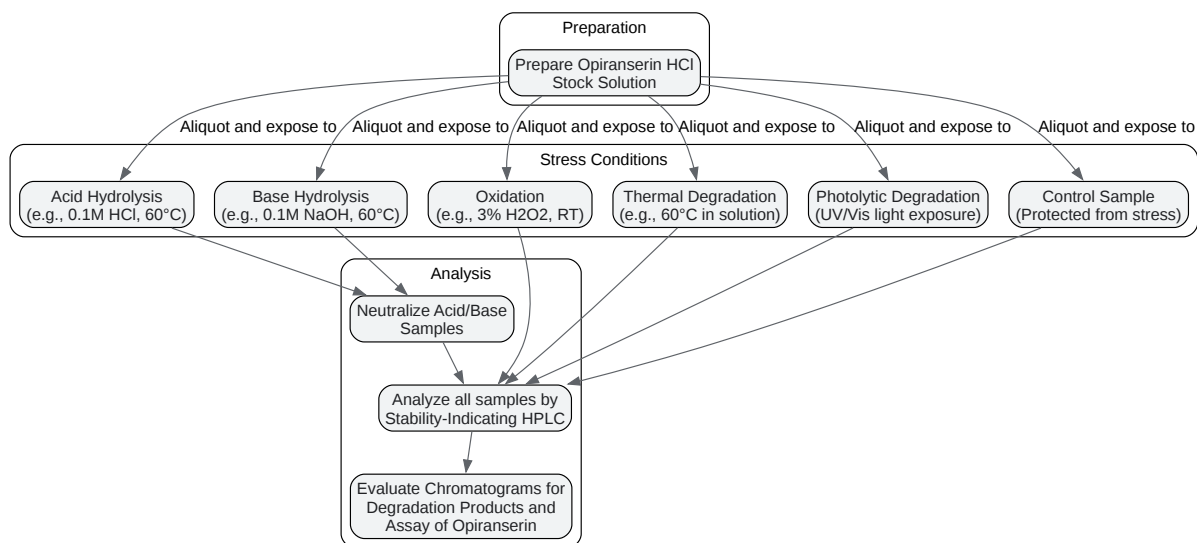
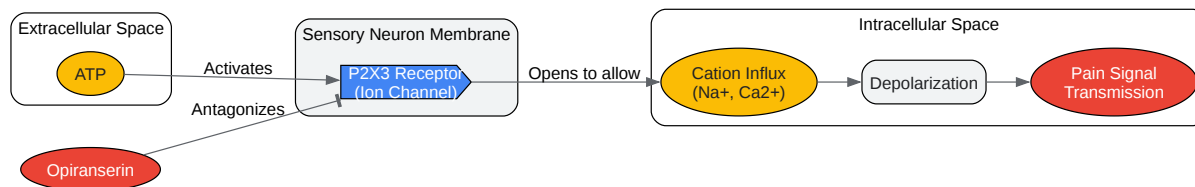
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Caption: Opiranserin's Inhibition of the GlyT2 Transporter.



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Caption: Opiranserin's Antagonism of the 5-HT2A Receptor.



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